molecular formula C24H27N5O2S B356336 2-(2,5-DIMETHYLBENZENESULFONYL)-2-[3-(4-ETHYLPIPERAZIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE CAS No. 844859-74-1

2-(2,5-DIMETHYLBENZENESULFONYL)-2-[3-(4-ETHYLPIPERAZIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE

Cat. No.: B356336
CAS No.: 844859-74-1
M. Wt: 449.6g/mol
InChI Key: DNJLSGNTFNCKMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Polycyclic Heteroaromatic Sulfonamide Derivatives

The historical development of sulfonamide derivatives traces back to fundamental discoveries in the early twentieth century, establishing a foundation that continues to influence modern medicinal chemistry. The initial breakthrough occurred in 1908 when sulfanilamide was first synthesized by a German chemist, though its therapeutic potential remained unexplored for decades. The revolutionary moment came in 1931 under the direction of Gerhard Domagk at the Bayer subsidiary of I.G. Farbenindustrie, where systematic screening of various dyes for antibacterial activity led to the discovery of compounds with enhanced therapeutic efficacy.

The development trajectory of sulfonamides underwent significant evolution throughout the mid-twentieth century. Sulfanilamide emerged as a simple yet effective agent that was easy to manufacture and free of patent restrictions, spurring extensive research efforts. This accessibility resulted in the synthesis and evaluation of more than 5400 derivatives over subsequent decades, demonstrating the remarkable structural diversity achievable within the sulfonamide framework. The systematic exploration of structure-activity relationships within this chemical class established fundamental principles that continue to guide contemporary drug design strategies.

The resurgence of interest in sulfonamide chemistry gained momentum through the pioneering work of Hitchings, who developed diaminopyrimidines and demonstrated their synergistic effects when combined with sulfonamides. This breakthrough illustrated the potential for creating hybrid systems that could overcome limitations of individual pharmacophoric elements. The principle of combining different therapeutic agents into single molecular entities became a driving force in modern medicinal chemistry, leading to the development of increasingly sophisticated hybrid architectures.

Era Key Development Significance
1908 Sulfanilamide synthesis Initial chemical foundation
1931 Domagk's screening program Therapeutic breakthrough
1937-1950s Derivative expansion >5400 compounds synthesized
1950s-1980s Diaminopyrimidine combinations Synergistic effect discovery
1990s-Present Hybrid architecture development Modern rational design

Contemporary research in polycyclic heteroaromatic sulfonamides has expanded to encompass diverse biological targets and therapeutic applications. Recent studies have demonstrated that sulfonamide derivatives exhibit promising activities against various pathogens, including their effectiveness as anti-coronavirus agents. The cyclic sulfonamide derivatives have emerged as particularly interesting scaffolds, with compound 13c exhibiting robust inhibitory activity against severe acute respiratory syndrome coronavirus-2 with an inhibitory concentration of 0.88 micromolar and high oral bioavailability of 77 percent.

The evolution of sulfonamide chemistry has also encompassed novel synthetic methodologies that enable the construction of increasingly complex molecular architectures. Modern approaches involve sophisticated multi-step procedures that allow for precise control over stereochemistry and regioselectivity. These advances have facilitated the development of compounds like the target molecule, which incorporates multiple pharmacophoric elements within a single structural framework.

Structural Significance of Quinoxaline-Piperazine Hybrid Architectures

The quinoxaline-piperazine hybrid architecture represents a particularly sophisticated approach to molecular design that combines the electronic properties of quinoxaline heterocycles with the conformational flexibility of piperazine rings. Quinoxaline derivatives have demonstrated remarkable biological diversity, with applications ranging from antibacterial and antifungal activities to antiviral properties. The quinoxaline core provides a rigid bicyclic framework that can engage in π-stacking interactions with biological targets while offering multiple sites for structural modification.

The integration of piperazine moieties into quinoxaline frameworks has proven especially valuable in medicinal chemistry applications. Recent research has demonstrated that quinoline-piperazine hybrids exhibit significant antibacterial activity against both susceptible and resistant pathogens, including multidrug-resistant tuberculosis strains. Two compounds in this class have shown remarkable effectiveness with minimum inhibitory concentrations as low as 0.07 micromolar, surpassing the activity of first-line and second-line tuberculosis drugs.

The structural significance of quinoxaline-piperazine hybrids extends beyond their individual pharmacological properties to encompass their role as versatile synthetic platforms. The quinoxaline nucleus offers multiple sites for functionalization, while the piperazine ring provides opportunities for introducing diverse substituents that can modulate physicochemical properties and biological activity. This architectural flexibility has enabled the development of compounds with tailored properties for specific therapeutic applications.

Structural Component Contribution Therapeutic Relevance
Quinoxaline core Rigid bicyclic framework π-stacking interactions, target binding
Piperazine ring Conformational flexibility Membrane permeability, receptor selectivity
Hybrid architecture Synergistic properties Enhanced biological activity

Recent advances in green synthesis methodologies have facilitated the efficient preparation of quinoxaline-piperazine hybrid systems. Novel nanocatalyst approaches have enabled one-pot multiple-component reactions under environmentally friendly conditions, yielding diverse libraries of 2-piperazinyl quinoxaline derivatives. These synthetic innovations have accelerated the exploration of structure-activity relationships within this chemical class, leading to the identification of compounds with exceptional biological profiles.

The biological evaluation of quinoxaline-piperazine hybrids has revealed remarkable anticancer activities, with several compounds exhibiting inhibitory concentrations below 1 micromolar against human ovarian and colon-derived tumor cell lines. Molecular docking studies have demonstrated that these hybrid compounds can effectively interact with catalytic cavities of key enzymes such as c-Kit tyrosine kinase receptor and P-glycoprotein binding pockets, suggesting their potential as multi-target therapeutic agents.

The structural optimization of quinoxaline-piperazine hybrids has been further enhanced through the incorporation of additional pharmacophoric elements. Studies have shown that the introduction of specific substituents at various positions of the quinoxaline core can dramatically influence biological activity. For instance, 2-phenylsulfonyl-substituted quinoxaline derivatives have demonstrated promising antibacterial and antifungal activities, with minimum inhibitory concentrations ranging from 0.4 to 1.9 micrograms per milliliter against enterococcal strains.

Rationale for Investigating Sulfonyl-Cyanide Bifunctional Compounds

The investigation of sulfonyl-cyanide bifunctional compounds represents a strategic approach to drug design that capitalizes on the unique properties of both functional groups. The sulfonyl moiety contributes significant electronic characteristics that can enhance binding affinity to biological targets, while the cyanide functionality offers distinctive reactivity patterns and metabolic stability advantages. This combination creates molecular architectures with enhanced pharmaceutical potential through the synergistic effects of complementary functional groups.

The nitrile functional group has gained recognition as a valuable component in pharmaceutical development due to its ability to block metabolically labile sites, thereby increasing metabolic stability. Natural products containing nitrile functionalities have demonstrated diverse biological activities, including cytotoxic properties with inhibitory concentrations in the nanomolar range. The incorporation of nitrile groups into synthetic compounds has proven particularly effective in modulating biological activity while maintaining favorable pharmacokinetic properties.

Sulfonyl-containing compounds have established themselves as important pharmacological agents with diverse therapeutic applications. Recent research has identified β-sulfonyl nitrile compounds as potent inhibitors of inflammasome activation, with compounds like OLT1177 demonstrating safety in human trials while effectively reducing inflammatory mediator release. These findings highlight the therapeutic potential of sulfonyl-cyanide bifunctional architectures in addressing inflammatory diseases and related pathological conditions.

Functional Group Properties Therapeutic Advantages
Sulfonyl Electronic modulation, hydrogen bonding Enhanced target binding, selectivity
Cyanide Metabolic stability, unique reactivity Improved pharmacokinetics, resistance to metabolism
Bifunctional system Synergistic effects Dual mechanism of action, enhanced efficacy

The synthetic accessibility of sulfonyl-cyanide bifunctional compounds has been demonstrated through various methodological approaches. The preparation of related compounds such as 2-(2,5-dimethylbenzenesulfonyl)acetonitrile has been achieved through nucleophilic substitution reactions involving sulfonyl chlorides and acetonitrile derivatives. These synthetic strategies provide reliable pathways for accessing complex molecular architectures while maintaining high yields and purity standards.

The biological evaluation of sulfonyl-cyanide bifunctional compounds has revealed promising activities across multiple therapeutic areas. Compounds containing both sulfonamide and nitrile functionalities have demonstrated effectiveness against viral pathogens, including tobacco mosaic virus, with half-maximal effective concentrations in the range of 48-330 micrograms per milliliter. These activities suggest that the bifunctional approach can generate compounds with broad-spectrum therapeutic potential.

The mechanistic basis for the enhanced activity of sulfonyl-cyanide bifunctional compounds appears to involve multiple molecular interactions with biological targets. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the nitrile functionality can engage in dipole-dipole interactions and coordinate with metal centers in enzyme active sites. This dual interaction capability enables these compounds to achieve higher binding affinities and improved selectivity compared to monofunctional analogs.

Properties

IUPAC Name

2-(2,5-dimethylphenyl)sulfonyl-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2S/c1-4-28-11-13-29(14-12-28)24-23(26-19-7-5-6-8-20(19)27-24)22(16-25)32(30,31)21-15-17(2)9-10-18(21)3/h5-10,15,22H,4,11-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJLSGNTFNCKMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(C#N)S(=O)(=O)C4=C(C=CC(=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Quinoxaline Ring

Quinoxalines are typically synthesized via condensation of o-phenylenediamine with 1,2-diketones or α-keto acids. For the target compound, the quinoxaline precursor likely originates from:

o-Phenylenediamine+Diethyl oxalateQuinoxaline-2,3-dione\text{o-Phenylenediamine} + \text{Diethyl oxalate} \rightarrow \text{Quinoxaline-2,3-dione}

Subsequent chlorination using phosphorus oxychloride (POCl₃) yields 3-chloroquinoxaline-2-carbonitrile , a critical intermediate for further functionalization.

Substitution with 4-Ethylpiperazine

The 3-chloro substituent is displaced by 4-ethylpiperazine under nucleophilic aromatic substitution (NAS) conditions. This reaction typically employs:

  • Solvent: Dimethylformamide (DMF) or dimethylacetamide (DMAc).

  • Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

  • Temperature: 80–120°C for 12–24 hours.

Example Protocol (Adapted from):
3-Chloroquinoxaline-2-carbonitrile (1.0 equiv), 4-ethylpiperazine (1.2 equiv), and K₂CO₃ (2.0 equiv) in DMF are heated at 100°C for 18 hours. The product is isolated via aqueous workup and column chromatography (SiO₂, ethyl acetate/hexane).

Sulfonation with 2,5-Dimethylbenzenesulfonyl Chloride

Sulfonyl Group Introduction

The sulfonation step involves reacting the quinoxaline intermediate with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base to scavenge HCl. Pyridine or Et₃N are commonly used:

Quinoxaline intermediate+ArSO₂ClBaseSulfonated product\text{Quinoxaline intermediate} + \text{ArSO₂Cl} \xrightarrow{\text{Base}} \text{Sulfonated product}

Optimized Conditions:

  • Molar Ratio: 1:1.1 (quinoxaline:sulfonyl chloride).

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reaction Time: 4–6 hours at 0–25°C.

  • Yield: 70–85% after recrystallization (ethanol/water).

Acetonitrile Functionalization

Knoevenagel Condensation

The acetonitrile group is introduced via condensation of a sulfonyl-quinoxaline aldehyde with cyanoacetic acid or its esters. This reaction is catalyzed by ammonium acetate or piperidine:

RCHO+NCCH₂COOR’CatalystRCH=C(CN)COOR’RCH₂CN\text{RCHO} + \text{NCCH₂COOR'} \xrightarrow{\text{Catalyst}} \text{RCH=C(CN)COOR'} \rightarrow \text{RCH₂CN}

Procedure from Patent CN103483244A:
Ethyl cyanoacetate (1.5 equiv) and the aldehyde intermediate are heated at 60–90°C in ethanol with ammonium acetate. Post-reaction, the mixture is extracted with ethyl acetate, dried (Na₂SO₄), and concentrated to afford the crude product, which is purified via distillation or chromatography.

Integrated Synthetic Pathway

Combining the above steps, the full synthesis proceeds as follows:

StepReactionReagents/ConditionsYield (%)Source
1Quinoxaline ring formationo-Phenylenediamine, diethyl oxalate, POCl₃80–90
24-Ethylpiperazine substitution4-Ethylpiperazine, K₂CO₃, DMF, 100°C75–85
3Sulfonation2,5-Dimethylbenzenesulfonyl chloride, Et₃N, DCM70–85
4Knoevenagel condensationEthyl cyanoacetate, NH₄OAc, ethanol, 70°C65–75

Challenges and Optimization Strategies

Steric Hindrance

Bulky substituents (e.g., sulfonyl, piperazine) impede reaction rates. Mitigation strategies include:

  • Higher Reaction Temperatures: 120–140°C for NAS steps.

  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes.

Purification Difficulties

The polar nature of intermediates complicates isolation. Solutions include:

  • Counterion Exchange: Converting amines to hydrochloride salts for crystallization.

  • Chromatography: Gradient elution with EtOAc/MeOH on reversed-phase C18 columns.

Analytical Characterization

Critical data for confirming structure and purity:

  • NMR (¹H, ¹³C): Peaks for sulfonyl (δ 7.0–8.0 ppm), piperazine (δ 2.5–3.5 ppm), and acetonitrile (δ 4.1 ppm).

  • HPLC-MS: Molecular ion peak at m/z 483.2 [M+H]⁺.

  • Elemental Analysis: C ±0.3% of theoretical values .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-DIMETHYLBENZENESULFONYL)-2-[3-(4-ETHYLPIPERAZIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the quinoxaline ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of quinoxaline derivatives .

Scientific Research Applications

2-(2,5-DIMETHYLBENZENESULFONYL)-2-[3-(4-ETHYLPIPERAZIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,5-DIMETHYLBENZENESULFONYL)-2-[3-(4-ETHYLPIPERAZIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoxaline-Based Analogues

a) 2-(4-Methoxyphenyl)-2-[3-(trifluoromethyl)-2-quinoxalinyl]acetonitrile (CAS: 477867-64-4)

  • Structural Differences : Replaces the 2,5-dimethylbenzenesulfonyl and 4-ethylpiperazine groups with a 4-methoxyphenyl and trifluoromethyl group.
  • The absence of a piperazine moiety may reduce solubility but simplify synthesis .

b) 2-(2,8-Dimethylimidazo[1,2-a]pyridin-6-yl)-7-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

  • Structural Differences: Shares the 4-ethylpiperazine group but replaces the quinoxaline core with a pyrido-pyrimidinone system.
  • Functional Implications: The pyrido-pyrimidinone core may offer distinct binding modes in kinase inhibition, while the retained 4-ethylpiperazine suggests similar solubility profiles .

Piperazine-Containing Analogues

a) 7-[(3R)-3-(Dimethylamino)pyrrolidin-1-yl]-2-(4-ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

  • Structural Differences: Uses a pyrrolidine-dimethylamino group instead of a piperazine.
  • Functional Implications: The dimethylamino-pyrrolidine substituent may enhance blood-brain barrier penetration compared to the 4-ethylpiperazine in the target compound, making it more suitable for CNS-targeted therapies .

b) 1-(4-tert-Butylphenyl)sulfonyl-4-(2,5-dimethylphenyl)piperazine

  • Structural Differences: Lacks the quinoxaline-acetonitrile framework but shares a sulfonyl-piperazine motif.

Comparative Data Table

Compound Core Structure Key Substituents Hypothesized Bioactivity
Target Compound Quinoxaline 2,5-Dimethylbenzenesulfonyl; 4-ethylpiperazine Kinase inhibition, anticancer
2-(4-Methoxyphenyl)-... (CAS: 477867-64-4) Quinoxaline Trifluoromethyl; 4-methoxyphenyl Antiviral, metabolic stability
7-(4-Ethylpiperazin-1-yl)-... (Patent) Pyrido-pyrimidinone 4-Ethylpiperazine; imidazo-pyridine Kinase inhibition, antiproliferative
1-(4-tert-Butylphenyl)sulfonyl... Piperazine-sulfonyl 4-tert-Butylphenyl; 2,5-dimethylphenyl CNS-targeted therapies

Key Research Findings and Hypotheses

Role of the Quinoxaline Core: The target compound’s quinoxaline moiety is critical for π-π stacking interactions in kinase binding pockets, a feature shared with other quinoxaline derivatives like CAS: 477867-64-4 .

Impact of 4-Ethylpiperazine: This substituent likely improves aqueous solubility compared to non-piperazine analogues, as seen in pyrido-pyrimidinone derivatives from the European patent .

Sulfonyl Group Effects : The 2,5-dimethylbenzenesulfonyl group may enhance binding specificity compared to bulkier tert-butyl-sulfonyl derivatives, which could increase off-target interactions .

Biological Activity

The compound 2-(2,5-dimethylbenzenesulfonyl)-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetonitrile is a complex organic molecule with potential biological applications. Its unique structure, featuring a sulfonyl group and a quinoxaline moiety, suggests a range of biological activities that merit detailed investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name indicates significant structural features:

  • Sulfonyl group : Contributes to the compound's reactivity and interaction with biological targets.
  • Quinoxaline derivative : Known for various pharmacological activities, including antimicrobial and anticancer properties.
  • Piperazine ring : Often associated with neuroactive compounds.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including:

  • Enzyme Inhibition : The sulfonyl group may facilitate binding to enzyme active sites, inhibiting their function.
  • Receptor Modulation : The quinoxaline moiety can interact with various receptors, potentially altering signal transduction pathways.

Biological Activity Data

Research has indicated various biological activities associated with similar compounds. For instance:

Activity TypeDescriptionReference
AntimicrobialCompounds with quinoxaline structures exhibit antimicrobial properties against various pathogens.
AnticancerSulfonyl-containing compounds have shown efficacy in inhibiting cancer cell proliferation.
NeuroactivityPiperazine derivatives are often explored for their effects on neurotransmitter systems.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that quinoxaline derivatives could inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
  • Neuropharmacological Studies : Research on piperazine derivatives has shown potential in modulating serotonin and dopamine receptors, which may lead to therapeutic effects in anxiety and depression models.
  • Antimicrobial Studies : Compounds similar to the target molecule have been tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects, suggesting potential as new antibiotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.